molecular formula C31H24F4N2O B5222197 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B5222197
M. Wt: 516.5 g/mol
InChI Key: CDHIFGHNXCWGNY-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of diazabicyclononanes. This compound is characterized by its unique bicyclic structure, which includes four fluorophenyl groups attached to the nitrogen atoms. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F4N2O/c32-21-9-1-17(2-10-21)27-25-28(18-3-11-22(33)12-4-18)37-30(20-7-15-24(35)16-8-20)26(31(25)38)29(36-27)19-5-13-23(34)14-6-19/h1-16,25-30,36-37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHIFGHNXCWGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C(NC(C(C3=O)C(N2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of cyclization reactions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This step requires the use of 4-fluorobenzene derivatives and appropriate catalysts to facilitate the substitution.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired diazabicyclononane structure. Purification is typically achieved through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4,6,8-Tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor. The fluorophenyl groups enhance its binding affinity to biological targets.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities. Its stability and bioactivity make it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups enhance its binding affinity, allowing it to effectively inhibit enzyme activity or modulate receptor function. The bicyclic structure provides rigidity, ensuring precise interaction with the target sites.

Comparison with Similar Compounds

Similar Compounds

    2,4,6,8-Tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains bromophenyl groups, offering different reactivity and biological activity.

    2,4,6,8-Tetrakis(4-methylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: Features methylphenyl groups, which affect its chemical and biological properties.

Uniqueness

The presence of fluorine atoms in 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved binding affinity to molecular targets. These characteristics make it distinct from its analogs and valuable in various research and industrial applications.

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